![molecular formula C20H23N5O5S B2645122 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate CAS No. 1351591-70-2](/img/structure/B2645122.png)
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several key functional groups, including a benzimidazole, a piperidine, and a thiazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological applications . Piperidines are often used as building blocks in the synthesis of organic compounds, including pharmaceuticals . Thiazoles are aromatic sulfur and nitrogen-containing rings that are also found in many biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzimidazole and thiazole rings are aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms in the heterocyclic rings could potentially allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been investigated for their antimicrobial potential. In a study by Kaur et al., a series of coumarin-benzimidazole derivatives were synthesized and evaluated for in vitro antimicrobial activity . These compounds demonstrated significant bactericidal effects against both Gram-positive (MRSA, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Notably, compound 7b exhibited the most potent antibacterial activity.
Antitumor Properties
Benzimidazole-based compounds have been explored as potential antitumor agents. Novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized, showing moderate to high inhibitory activities against various tumor cell lines . Further investigations into the antitumor potential of our compound could yield promising results.
Antifungal Effects
In addition to antibacterial activity, benzimidazole derivatives have demonstrated antifungal properties. Synthetic compounds containing benzimidazole moieties exhibited good activity against Candida albicans, a common fungal pathogen . Our compound’s antifungal potential warrants further exploration.
Metal Complex Formation
Benzimidazole derivatives are known for their ability to form stable complexes with metal ions. These complexes have diverse applications, including catalysis, sensing, and optical properties . Investigating the metal-binding behavior of our compound could lead to interesting applications in materials science.
Drug Development
Benzimidazole derivatives serve as valuable building blocks in drug discovery. Several clinically used drugs, such as albendazole and omeprazole, contain benzimidazole moieties . Our compound’s unique structure may inspire the development of novel therapeutic agents.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS.C2H2O4/c24-17(21-18-19-7-10-25-18)12-22-8-5-14(6-9-22)11-23-13-20-15-3-1-2-4-16(15)23;3-1(4)2(5)6/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,19,21,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVYIEVJBRYZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

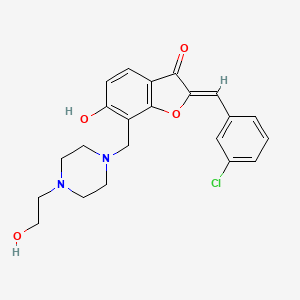
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
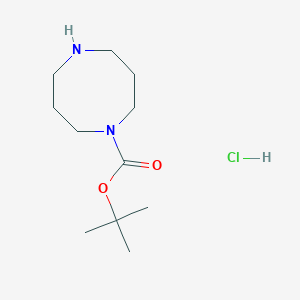
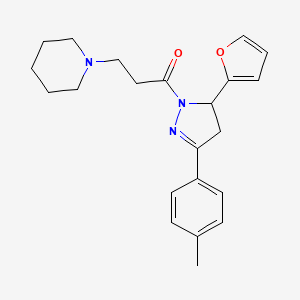

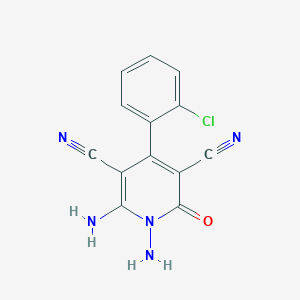
![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
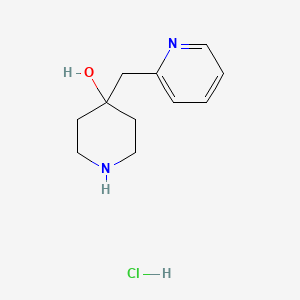
![(E)-3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2645055.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)